molecular formula C10H8BrN3 B11741024 4'-Bromo-[2,2'-bipyridin]-4-amine

4'-Bromo-[2,2'-bipyridin]-4-amine

Cat. No.: B11741024
M. Wt: 250.09 g/mol
InChI Key: XCQFVZNPWHCBRY-UHFFFAOYSA-N
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Description

4’-Bromo-[2,2’-bipyridin]-4-amine is a derivative of bipyridine, a class of compounds known for their extensive use in coordination chemistry. This compound features a bromine atom and an amine group attached to the bipyridine structure, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-[2,2’-bipyridin]-4-amine typically involves the bromination of [2,2’-bipyridin]-4-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 4’-Bromo-[2,2’-bipyridin]-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-[2,2’-bipyridin]-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted bipyridines, extended conjugated systems, and various functionalized derivatives that can be used in further chemical transformations .

Mechanism of Action

The mechanism of action of 4’-Bromo-[2,2’-bipyridin]-4-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. The bromine and amine groups play crucial roles in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dibromo-2,2’-bipyridine
  • 2,2’-Bipyridine
  • 4,4’-Dimethyl-2,2’-bipyridine

Uniqueness

4’-Bromo-[2,2’-bipyridin]-4-amine is unique due to the presence of both bromine and amine groups, which provide distinct reactivity patterns compared to other bipyridine derivatives. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

2-(4-bromopyridin-2-yl)pyridin-4-amine

InChI

InChI=1S/C10H8BrN3/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H,(H2,12,14)

InChI Key

XCQFVZNPWHCBRY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N)C2=NC=CC(=C2)Br

Origin of Product

United States

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